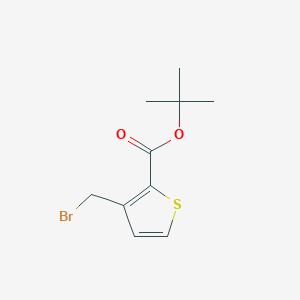

Tert-butyl 3-(bromomethyl)thiophene-2-carboxylate

Description

Tert-butyl 3-(bromomethyl)thiophene-2-carboxylate is a brominated thiophene derivative with a tert-butyl ester group at position 2 and a bromomethyl substituent at position 3 of the heterocyclic ring. This compound is widely used in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals due to its reactive bromomethyl group and steric protection provided by the tert-butyl ester.

Properties

IUPAC Name |

tert-butyl 3-(bromomethyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2S/c1-10(2,3)13-9(12)8-7(6-11)4-5-14-8/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIFFPQZHNXREW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CS1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(bromomethyl)thiophene-2-carboxylate typically involves the bromination of tert-butyl thiophene-2-carboxylate. The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the bromomethylation at the 3-position of the thiophene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and radical initiators.

Types of Reactions:

Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted thiophene derivatives.

Oxidation Reactions: The thiophene ring can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Major Products:

- Substituted thiophene derivatives.

- Thiophene sulfoxides and sulfones.

- Reduced alcohol derivatives.

Scientific Research Applications

Tert-butyl 3-(bromomethyl)thiophene-2-carboxylate is a thiophene derivative with a bromomethyl group that makes it a versatile building block in organic synthesis. Its applications span across scientific research, material science, and medicinal chemistry.

Scientific Research Applications

Tert-butyl 3-(bromomethyl)thiophene-2-carboxylate is used for the synthesis of complex thiophene derivatives, which are essential in developing pharmaceuticals and agrochemicals.

Organic Synthesis The compound's bromomethyl group allows it to participate in nucleophilic substitution reactions, making it a versatile intermediate in synthesizing substituted thiophene derivatives. Common nucleophiles such as amines, thiols, and alkoxides can be used to form various substituted thiophene derivatives.

- Reactions The bromomethyl group can undergo nucleophilic substitution reactions with reagents like sodium azide or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF). The thiophene ring can also be oxidized using m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) to form sulfoxides or sulfones, or the ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride in tetrahydrofuran (THF).

Material Science Thiophene derivatives, including tert-butyl 3-(bromomethyl)thiophene-2-carboxylate, are key components in designing organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Medicinal Chemistry This compound can be employed to synthesize biologically active molecules with potential therapeutic applications. Its ability to inhibit specific enzymes involved in metabolic pathways could lead to therapeutic effects in diseases such as cancer and inflammation. Its structural features may also allow it to act as a modulator of certain receptors, influencing cell signaling pathways critical for cellular responses.

Tert-butyl 3-(bromomethyl)thiophene-2-carboxylate shows promise in several biological applications:

- Anticancer Activity Thiophene derivatives exhibit cytotoxic effects against various cancer cell lines. They have demonstrated significant inhibition of tumor cell proliferation.

- Antimicrobial Properties The compound has been evaluated for its antimicrobial activity against bacteria and fungi, with preliminary results indicating promising efficacy.

- Anti-inflammatory Effects Certain thiophene derivatives can reduce inflammation markers in vitro and in vivo, suggesting their potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of tert-butyl 3-(bromomethyl)thiophene-2-carboxylate primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The thiophene ring can also undergo various transformations, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Methyl 5-(bromomethyl)-3-((ethoxycarbonyl)amino)thiophene-2-carboxylate (Compound 4 in )

- Structure: Features a bromomethyl group at position 5 (vs. position 3 in the target compound) and an ethoxycarbonylamino group at position 3.

- Reactivity: The bromomethyl group at position 5 may exhibit different regioselectivity in nucleophilic substitution reactions compared to position 3.

- Application : Demonstrated inhibitory activity against bacterial cystathionine γ-lyase, suggesting utility in antimicrobial drug development .

Comparison Table

Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate ()

- Structure: Contains a tert-butyl ester at position 2 and an amino group at position 3 (vs. bromomethyl in the target compound).

- Reactivity: The amino group at position 3 enables participation in condensation or diazotization reactions, contrasting with the bromomethyl group’s utility in alkylation or cross-coupling.

- Physical Properties: Melting point 94–95°C; molecular weight 213.27. The tert-butyl group enhances solubility in non-polar solvents compared to methyl esters .

Comparison Table

Tert-Butyl 4-bromo-3-(bromomethyl)thiophene-2-carboxylate ()

- Structure : Differs by an additional bromine atom at position 4.

- Reactivity : The dual bromine substitution (positions 3 and 4) increases electrophilicity, making it suitable for sequential cross-coupling reactions.

Comparison Table

N-Tert-butyl-5-bromothiophene-2-sulfonamide ()

- Structure : Sulfonamide group at position 2 vs. carboxylate ester in the target compound.

- Reactivity : Sulfonamides are less electrophilic than esters, reducing susceptibility to hydrolysis. The bromine at position 5 enables aryl coupling reactions.

- Application : Likely used in materials science or as a ligand in catalysis due to sulfonamide’s metal-coordinating ability .

Biological Activity

Tert-butyl 3-(bromomethyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring a thiophene ring and bromomethyl group, facilitates various chemical reactions and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its thiophene ring, which is known for its electron-rich properties that enhance its reactivity. The presence of the bromomethyl group allows for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer and inflammation.

- Receptor Modulation : Its structural features may allow it to act as a modulator of certain receptors, influencing cell signaling pathways critical for cellular responses.

Biological Applications

Research indicates that this compound may be beneficial in several areas:

- Anticancer Activity : Studies have suggested that thiophene derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant inhibition of tumor cell proliferation.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against bacteria and fungi. Preliminary results indicate promising efficacy, warranting further investigation into its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Research has shown that certain thiophene derivatives can reduce inflammation markers in vitro and in vivo, suggesting their potential use in treating inflammatory diseases.

Case Studies and Research Findings

- Anticancer Studies :

- Antimicrobial Activity :

- Inflammation Studies :

Comparative Analysis with Similar Compounds

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(bromomethyl)thiophene-2-carboxylate?

The synthesis typically involves functionalization of a thiophene core. A general approach includes:

- Step 1 : Introduction of the tert-butyl carboxylate group via esterification of thiophene-2-carboxylic acid using tert-butyl alcohol and a coupling agent (e.g., DCC).

- Step 2 : Bromination at the 3-position using brominating agents like NBS (N-bromosuccinimide) under radical or electrophilic conditions.

- Critical Parameters : Temperature control (<0°C for bromination to avoid over-substitution) and inert atmosphere (N₂/Ar) to prevent side reactions .

- Validation : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (hexane/ethyl acetate gradient) .

Q. What purification techniques are effective for isolating this compound?

- Chromatography : Use silica gel column chromatography with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1) to separate brominated products from unreacted starting materials .

- Recrystallization : If the compound is crystalline, optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility data .

- Troubleshooting : If impurities persist, employ preparative HPLC with a C18 column and methanol/water mobile phase .

Q. How should this compound be stored to ensure stability?

- Temperature : Conflicting evidence exists: some protocols recommend storage at 2–4°C for brominated thiophenes , while others suggest room temperature for structurally similar esters .

- Recommendation : Conduct stability tests under both conditions (monitor via ¹H NMR over 1–2 weeks). Store in amber vials under inert gas (e.g., N₂) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize di-bromination or ring-opening side products?

- Key Variables :

- Stoichiometry : Use 1.05–1.1 equivalents of NBS to limit di-bromination .

- Solvent : Non-polar solvents (e.g., CCl₄) favor radical bromination over electrophilic pathways, reducing ring-opening byproducts .

- Additives : AIBN (azobisisobutyronitrile) initiates radical bromination at lower temperatures, improving selectivity .

- Validation : Compare ¹H NMR spectra of products synthesized with/without AIBN. Track byproducts via GC-MS .

Q. How to resolve contradictions in NMR data for bromomethyl-substituted thiophenes?

- Common Issues : Overlapping signals for methylene (CH₂Br) and aromatic protons.

- Strategies :

Q. What mechanistic insights explain the reactivity of the bromomethyl group in cross-coupling reactions?

- Nucleophilic Substitution : The bromine atom is susceptible to SN2 displacement by nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) .

- Buchwald–Hartwig Amination : Use Pd catalysts (e.g., Pd₂(dba)₃) with Xantphos ligands for C–N bond formation .

- Side Reactions : Competing elimination (to form alkenes) can occur under basic conditions; mitigate by using milder bases (K₂CO₃ instead of t-BuOK) .

Q. How can computational modeling aid in predicting the compound’s reactivity or spectroscopic properties?

- DFT Applications :

- Simulate IR spectra (e.g., C=O stretches at ~1700 cm⁻¹) to cross-validate experimental data .

- Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks .

- Software Tools : Gaussian or ORCA for geometry optimization; ADF for NMR chemical shift predictions .

Methodological Tables

Q. Table 1. Comparison of Bromination Methods

| Condition | Yield (%) | Di-bromination (%) | Reference |

|---|---|---|---|

| NBS, CCl₄, AIBN, 0°C | 78 | 5 | |

| Br₂, CH₂Cl₂, RT | 62 | 22 |

Q. Table 2. ¹H NMR Assignments

| Proton | δ (ppm) | Multiplicity | Correlation (HSQC/HMBC) |

|---|---|---|---|

| CH₂Br (C3) | 4.52 | Singlet | HMBC to C2 (ester COO) |

| Thiophene H4 | 7.21 | Doublet | HSQC to C4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.